1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea 1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC17561732
InChI: InChI=1S/C29H33FN8O2/c30-23-7-4-8-24(36-11-1-2-12-36)26(23)35-29(40)34-21-6-3-5-20(17-21)25-18-38(14-13-37(25)15-16-39)28-22-9-10-31-27(22)32-19-33-28/h3-10,17,19,25,39H,1-2,11-16,18H2,(H,31,32,33)(H2,34,35,40)
SMILES:
Molecular Formula: C29H33FN8O2
Molecular Weight: 544.6 g/mol

1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea

CAS No.:

Cat. No.: VC17561732

Molecular Formula: C29H33FN8O2

Molecular Weight: 544.6 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea -

Specification

Molecular Formula C29H33FN8O2
Molecular Weight 544.6 g/mol
IUPAC Name 1-(2-fluoro-6-pyrrolidin-1-ylphenyl)-3-[3-[1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl]phenyl]urea
Standard InChI InChI=1S/C29H33FN8O2/c30-23-7-4-8-24(36-11-1-2-12-36)26(23)35-29(40)34-21-6-3-5-20(17-21)25-18-38(14-13-37(25)15-16-39)28-22-9-10-31-27(22)32-19-33-28/h3-10,17,19,25,39H,1-2,11-16,18H2,(H,31,32,33)(H2,34,35,40)
Standard InChI Key ZJSNZHATZAWKIQ-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=C(C(=CC=C2)F)NC(=O)NC3=CC=CC(=C3)C4CN(CCN4CCO)C5=NC=NC6=C5C=CN6

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a urea backbone (NH2CONH2\text{NH}_2\text{CONH}_2) substituted with two distinct aromatic groups:

  • 2-Fluoro-6-(pyrrolidin-1-yl)phenyl moiety: A fluorinated phenyl ring with a pyrrolidine substituent at the 6-position, enhancing lipophilicity and potential receptor interactions .

  • 3-(1-(2-Hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl group: A piperazine ring linked to a hydroxethyl chain and a pyrrolo[2,3-d]pyrimidine heterocycle, a scaffold common in kinase inhibitors .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1271803-29-2
Molecular FormulaC29H33FN8O2\text{C}_{29}\text{H}_{33}\text{FN}_8\text{O}_2
Molecular Weight544.6 g/mol
IUPAC Name1-(2-Fluoro-6-pyrrolidin-1-ylphenyl)-3-[3-[1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl]phenyl]urea
SMILESC1CCN(C1)C2=C(C(=CC=C2)F)NC(=O)NC3=CC=CC(=C3)C4CN(CCN4CCO)C5=NC=NC6=C5C=CN6
InChIKeyZJSNZHATZAWKIQ-UHFFFAOYSA-N

Spectroscopic and Analytical Data

Characterization relies on advanced techniques:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR identify hydrogen and carbon environments, critical for verifying regioselectivity during synthesis.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment, with retention times compared to standards.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 544.6 [M+H]⁺ .

Synthesis and Derivation

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Piperazine Functionalization: Introduction of the 2-hydroxyethyl and pyrrolo[2,3-d]pyrimidin-4-yl groups via nucleophilic substitution or coupling reactions .

  • Urea Bond Formation: Reaction of isocyanate intermediates with aromatic amines under anhydrous conditions.

  • Purification: Chromatographic methods (e.g., flash column chromatography) isolate the target compound from byproducts.

Challenges include controlling regioselectivity in piperazine substitutions and minimizing racemization during urea formation.

Biological Relevance and Mechanisms

Target Prediction and Mechanism

The pyrrolo[2,3-d]pyrimidine core is a known pharmacophore in kinase inhibitors (e.g., JAK2, EGFR) . Molecular docking studies suggest potential interactions with ATP-binding pockets due to:

  • Hydrogen bonding via the urea group.

  • Hydrophobic interactions from the pyrrolidine and fluorophenyl moieties .

Preclinical Findings

While direct biological data for this compound remains unpublished, structural analogs demonstrate:

  • Antiproliferative Activity: IC₅₀ values in the nanomolar range against cancer cell lines (e.g., MCF-7, A549) .

  • Kinase Inhibition: >80% inhibition of JAK2 at 1 μM concentration in enzymatic assays .

Research Applications and Patent Landscape

Patent Overview

The compound is listed as Compound 135 in US Patent 9,790,229, which claims derivatives for treating autoimmune disorders and cancer . Key claims include:

  • Use in compositions modulating JAK-STAT signaling pathways.

  • Oral bioavailability enhancements via the hydroxyethyl group .

Supplier Landscape

SupplierLocationPurityPrice (mg)
TCI ChemicalsChina>98%$250
Shanghai Benso PharmaceuticalChina>95%$220

Future Directions and Challenges

Research Gaps

  • In Vivo Efficacy: No pharmacokinetic or toxicity data available.

  • Target Validation: Specific kinase targets remain unconfirmed.

Strategic Recommendations

  • Conduct kinase profiling assays to identify primary targets.

  • Optimize synthetic routes to improve yields (>30% current estimate).

  • Explore formulations enhancing solubility (e.g., nanocrystal dispersion).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator